1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-6-8-16(9-7-14)22-21(27)23-17-5-3-4-15(12-17)18-13-26-19(24-18)10-11-20(25-26)28-2/h3-13H,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDTXNKNGFAFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring.
Coupling reactions: Attachment of the phenyl and p-tolyl groups through urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield methoxybenzoic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Properties
Key Observations:
Core Structure Differences: The target compound’s imidazo[1,2-b]pyridazine core differs from the imidazo[1,2-a]pyridine in and . The pyridazine ring (two adjacent nitrogen atoms) in the target may confer distinct electronic properties compared to the pyridine-derived cores, influencing solubility and binding affinity .
Substituent Effects :
- The 6-methoxy group in the target compound and ’s analog could improve solubility but reduce membrane permeability compared to ’s trifluoroethyl group , which enhances lipophilicity (LogP = 4.36) and metabolic stability .
- The urea moiety in the target and ’s compound is critical for hydrogen bonding, a feature exploited in kinase inhibitors like ponatinib () .
Biological Activity
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, characterized by the imidazo[1,2-b]pyridazine core and methoxy substituents, positions it as a compound of significant interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(4-methylphenyl)urea |
| Molecular Formula | C21H19N5O3 |
| Molecular Weight | 375.41 g/mol |
| CAS Number | 1060293-95-9 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Introduction of methoxy groups on the phenyl rings via methoxylation reactions.
- Urea Formation : The final step involves coupling the substituted imidazo[1,2-b]pyridazine with an isocyanate or urea derivative under controlled conditions.
These synthetic routes can be optimized to enhance yields and purity .
Biological Activity
Research indicates that compounds containing the imidazo[1,2-b]pyridazine core exhibit significant biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Several studies have reported that derivatives of imidazo[1,2-b]pyridazine exhibit anticancer properties through various mechanisms:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated:
- Inhibition Studies : Tests against various bacterial strains revealed that this compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria.
- Potential Applications : Its efficacy suggests potential applications in developing new antimicrobial agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Target Enzymes : Research indicates that it may act as an inhibitor for enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
- Results : Inhibition assays showed a dose-dependent response, indicating that higher concentrations lead to greater enzyme inhibition .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as receptors or enzymes. This binding modulates their activity and leads to various biological outcomes. The exact pathways involved depend on the specific application and target .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea, and what parameters critically influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of imidazo[1,2-b]pyridazine and arylurea precursors. Key steps include:
- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to link the imidazo[1,2-b]pyridazine core to the phenyl group .
- Urea formation : Reaction of isocyanates with amines under anhydrous conditions, often using DMF or THF as solvents .
Critical parameters: - Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps (yields: 60–85%) .
- Temperature control : Optimal ranges (e.g., 80–100°C for urea formation) to minimize side products .
- Purification : Column chromatography or recrystallization to isolate the final product .
Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and urea linkage. For example, urea NH protons appear as broad singlets (~δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 432.18) .
- X-ray Crystallography : Resolves spatial arrangement of the imidazo[1,2-b]pyridazine and urea moieties, with bond angles and torsion angles critical for conformational analysis .
Advanced: How can researchers optimize reaction conditions to address low yields in the final urea coupling step?
Answer:
Low yields in urea formation often stem from competing side reactions or incomplete amine-isocyanate coupling. Optimization strategies include:
- Solvent polarity : Switching from DMF to less polar solvents (e.g., dichloroethane) to favor urea formation .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate isocyanate reactivity .
- Stoichiometric ratios : A 1.2:1 excess of isocyanate to amine ensures complete reaction .
Example Yield improvements from 45% to 72% after solvent optimization .
Advanced: What experimental approaches resolve contradictions in reported biological activity data for structurally similar imidazo[1,2-b]pyridazine derivatives?
Answer:
Contradictions may arise from assay variability or structural nuances. Methodological solutions:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .
- Target validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Example: A fluorophenyl analog showed 10-fold higher IC₅₀ than methoxy derivatives in kinase assays, highlighting substituent effects .
Advanced: How is computational modeling integrated into designing derivatives with enhanced target affinity?
Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinases). For example, methoxy groups may occupy hydrophobic pockets .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories to prioritize stable conformers .
- QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to guide synthesis .
Case study: A derivative with a pyridazine-urea scaffold showed improved ∆G (binding energy) of -9.2 kcal/mol vs. -7.5 kcal/mol for the parent compound .
Advanced: What methodologies assess the compound’s stability under physiological conditions for preclinical studies?
Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1.2–7.4) and quantify degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify cytochrome P450-mediated oxidation .
- Plasma protein binding : Equilibrium dialysis to determine unbound fraction, critical for pharmacokinetic modeling .
Data example: 85% remaining after 24 hours at pH 7.4, but 40% degradation at pH 1.2 (simulating gastric conditions) .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Answer:
- Kinase inhibition : ADP-Glo™ assay for ATP-competitive inhibitors .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) .
- Solubility : Shake-flask method in PBS or simulated biological fluids .
Typical IC₅₀ values ranging from 0.5–10 µM in kinase screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
